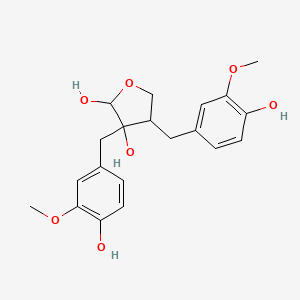
Carissanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carissanol is a sesquiterpenoid compound belonging to the class of eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids. These compounds are characterized by their complex ring structures and are often found in various plants, contributing to their aroma and potential therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions
Carissanol can be synthesized through several organic synthesis routes. One common method involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenoids. The reaction typically requires acidic conditions and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain plants. The extraction process includes steam distillation followed by purification steps like chromatography to isolate this compound in its pure form.
化学反应分析
Types of Reactions
Carissanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carissanone, a ketone derivative.
Reduction: Reduction of this compound can yield dihydrothis compound, where the double bonds are hydrogenated.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule, forming halocarissanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Carissanone
Reduction: Dihydrothis compound
Substitution: Halocarissanols
科学研究应用
Carissanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the fragrance industry due to its aromatic properties.
作用机制
The mechanism by which Carissanol exerts its effects involves interaction with various molecular targets. In biological systems, this compound can modulate enzyme activity, inhibit microbial growth, and reduce inflammation by interacting with specific receptors and signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the NF-κB pathway in its anti-inflammatory action.
相似化合物的比较
Carissanol can be compared with other sesquiterpenoids such as:
Eudesmol: Similar in structure but differs in the position of hydroxyl groups.
Cedrol: Another sesquiterpenoid with a different ring structure.
Bisabolol: Known for its soothing properties, commonly found in chamomile.
This compound is unique due to its specific ring structure and the presence of functional groups that confer distinct chemical and biological properties.
属性
CAS 编号 |
87402-76-4 |
|---|---|
分子式 |
C20H24O7 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolane-2,3-diol |
InChI |
InChI=1S/C20H24O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,19,21-24H,7,10-11H2,1-2H3 |
InChI 键 |
LHQJDCXEZZAFKD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CC2COC(C2(CC3=CC(=C(C=C3)O)OC)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




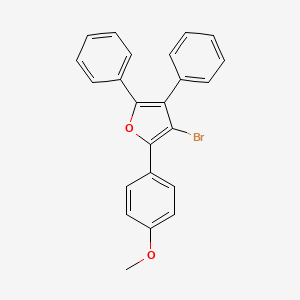

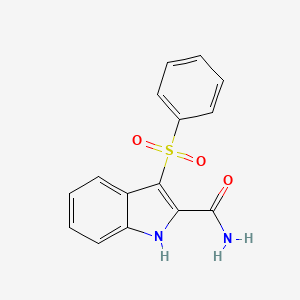
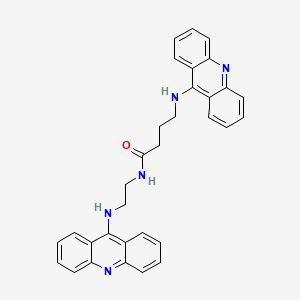
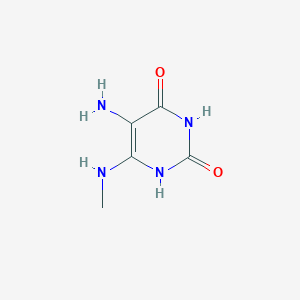

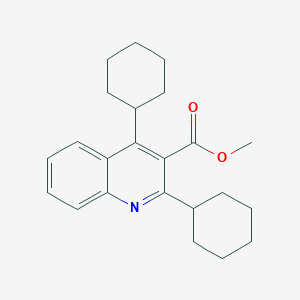
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
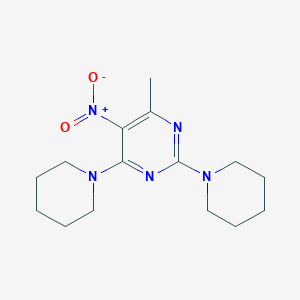
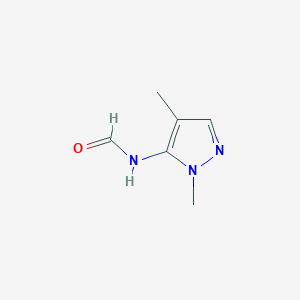
![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)

